

Understanding the chemical structure of PHA-793887

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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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Chemical Identity and Physicochemical Properties

PHA-793887, belonging to the chemical class of pyrrolo[3,4-c] pyrazoles, is a synthetic small molecule developed as an anti-cancer agent.^[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for **PHA-793887**

Identifier	Value
IUPAC Name	N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide ^{[2][3]}
CAS Number	718630-59-2 ^[4]
Molecular Formula	C ₁₉ H ₃₁ N ₅ O ₂ ^{[4][5][6]}
Molecular Weight	361.48 g/mol ^{[4][5][6][7]}
Canonical SMILES	<chem>CC(C)CC(=O)Nc1c2CN(C(=O)C3CCN(C)CC3)C(C)(C)c2[nH]n1</chem> ^{[5][8]}
InChI Key	HUXYBQXJVBOMKX-UHFFFAOYSA-N ^{[5][6]}

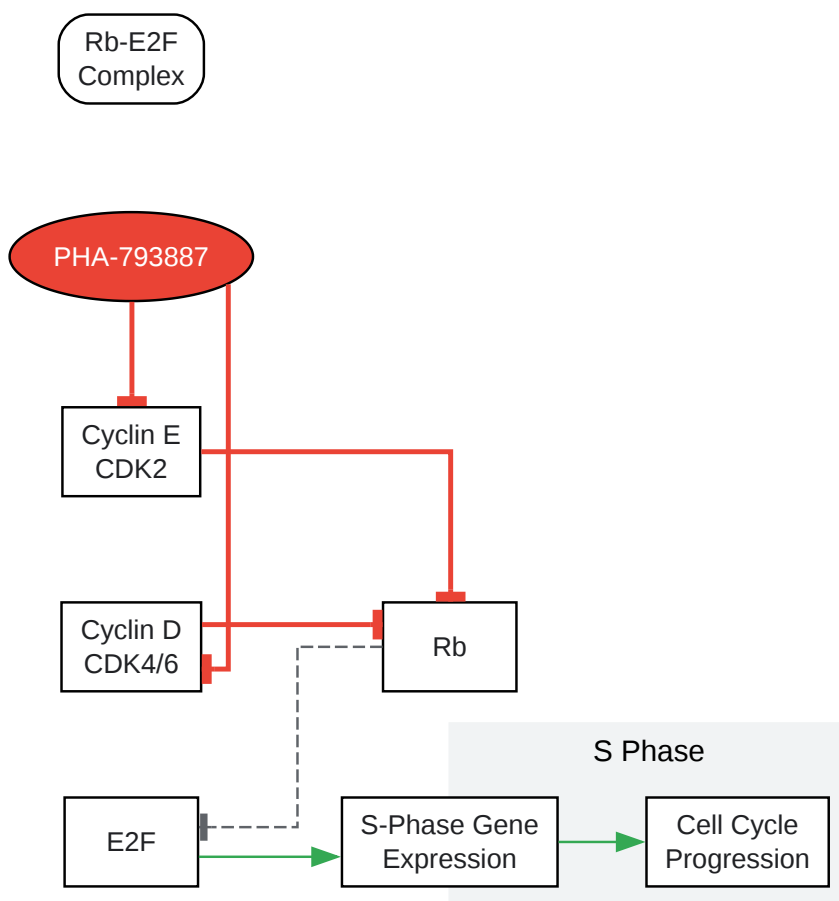
Table 2: Physicochemical Properties of **PHA-793887**

Property	Value
Appearance	White to beige powder
Solubility	DMSO: 2 mg/mL (clear solution)[7]
Storage Conditions	Store lyophilized at -20°C, desiccated[8]
Purity	≥98% (HPLC)

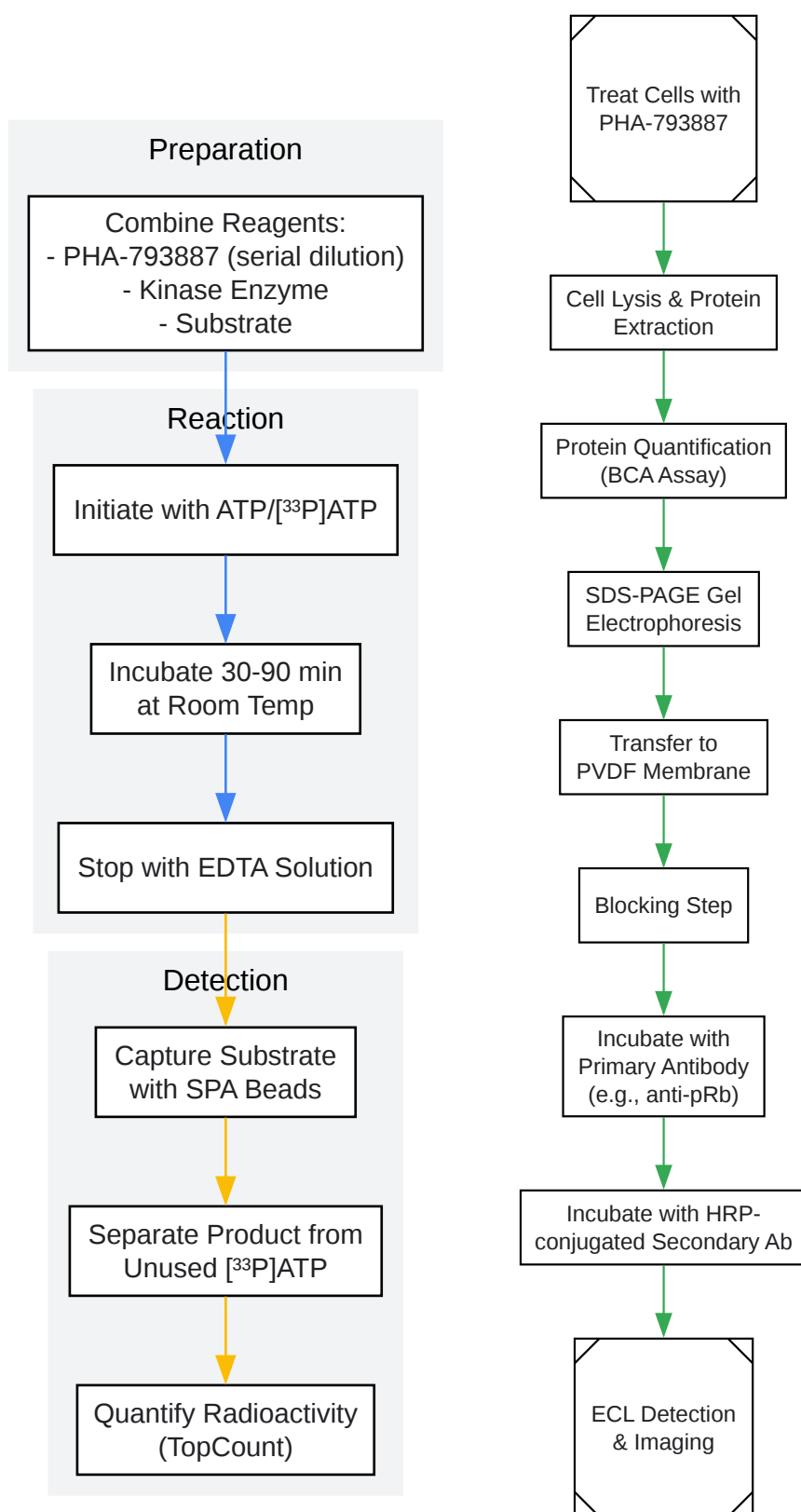
Mechanism of Action and Biological Activity

PHA-793887 is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, crucial regulators of the cell cycle.[4] Its primary activity is against CDK2, CDK5, and CDK7, with potent inhibition observed in the low nanomolar range.[7][9] This inhibition disrupts the cell division cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[4][7][10]

A key downstream effect of CDK inhibition by **PHA-793887** is the prevention of Retinoblastoma (Rb) protein phosphorylation.[4][11] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, blocking the expression of genes required for S-phase entry and DNA synthesis. This leads to an arrest of the cell cycle in the G1 phase.[11] The compound also inhibits the phosphorylation of nucleophosmin (NPM), another CDK2 substrate.[4][10]



PHA-793887 inhibits CDK4/6 and CDK2, preventing Rb phosphorylation. Active (hypophosphorylated) Rb sequesters E2F, blocking S-phase gene expression and causing G1 arrest.



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